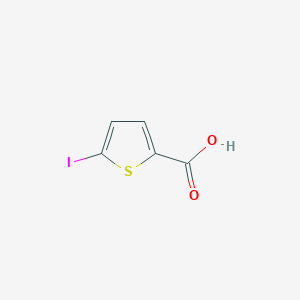
1-(4-Fluorophenyl)hexan-1-one
Overview
Description
1-(4-Fluorophenyl)hexan-1-one, also known by its IUPAC name 1-(4-fluorophenyl)-1-hexanone , is a chemical compound with the molecular formula C12H15FO . It has a molecular weight of 194.25 g/mol . This compound belongs to the class of cathinones , which are synthetic derivatives of cathinone—a naturally occurring stimulant found in the khat plant.
Chemical Reactions Analysis
1-(4-Fluorophenyl)hexan-1-one may participate in various chemical reactions due to its ketone functional group and the fluorine substitution. Potential reactions include nucleophilic additions , reductions , and acylation reactions . Researchers have investigated its reactivity in the context of drug design and synthetic chemistry .
Scientific Research Applications
Medicine: Potential Therapeutic Applications
“1-(4-Fluorophenyl)hexan-1-one” may have potential applications in the development of new therapeutic agents. Its structural properties could be utilized in the synthesis of compounds with biological activity. For instance, the fluorophenyl group is often found in pharmaceuticals due to its ability to modulate the biological activity of molecules .
Materials Science: Advanced Material Synthesis
In materials science, this compound could be used as a precursor for the synthesis of advanced materials. Its chemical structure could be incorporated into polymers or other materials to impart specific properties, such as thermal stability or resistance to degradation .
Environmental Science: Pollutant Degradation Studies
“1-(4-Fluorophenyl)hexan-1-one” might be studied for its environmental degradation patterns, helping to understand its behavior as a potential pollutant. Research could focus on its breakdown products and their environmental impact .
Analytical Chemistry: Chromatography and Spectroscopy
This compound could serve as a standard or reference material in analytical methods such as chromatography and mass spectrometry. Its unique spectral properties can help in the calibration of instruments and the development of new analytical techniques .
Pharmacology: Drug Interaction and Metabolism
Pharmacological studies may explore how “1-(4-Fluorophenyl)hexan-1-one” interacts with biological systems. It could be used to study metabolic pathways and drug interactions within the body, providing insights into its pharmacokinetics and pharmacodynamics .
Biochemistry: Enzyme Substrate Specificity
In biochemistry, the compound could be used to investigate enzyme substrate specificity. It may act as a substrate or inhibitor for certain enzymes, thus aiding in the study of enzyme mechanisms and the design of enzyme-based assays .
Agriculture: Pesticide and Herbicide Development
Research in agriculture could involve the use of “1-(4-Fluorophenyl)hexan-1-one” in the development of new pesticides or herbicides. Its structure could be modified to target specific pests or weeds without harming crops or the environment .
Food Industry: Food Additive Analysis
While not typically associated with direct food applications, “1-(4-Fluorophenyl)hexan-1-one” could be analyzed as a potential contaminant in food products. Studies might focus on its detection, its effects on food quality, and its potential health implications if present .
properties
IUPAC Name |
1-(4-fluorophenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVHMSHRQVRWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457931 | |
| Record name | 1-(4-fluorophenyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)hexan-1-one | |
CAS RN |
1426-70-6 | |
| Record name | 1-(4-fluorophenyl)-1-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


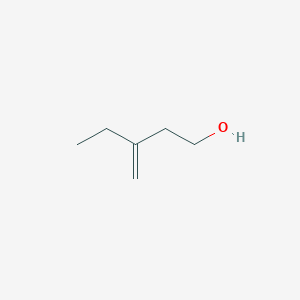
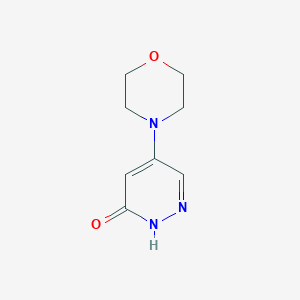
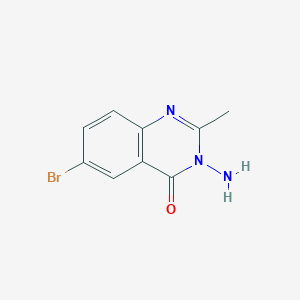
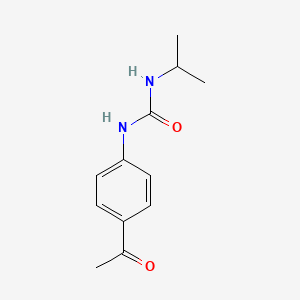

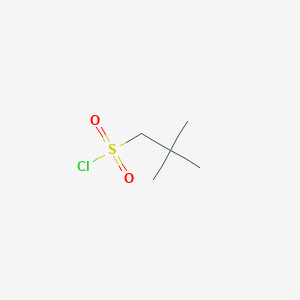
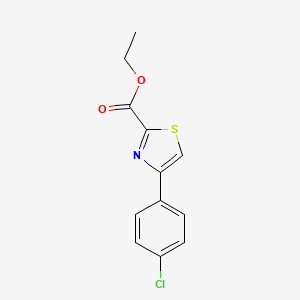


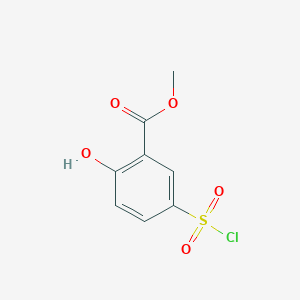
![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)
